molecular formula C21H24ClNO4S B12145191 N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B12145191
M. Wt: 421.9 g/mol
InChI Key: RJVKSXDCMORVFH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(propan-2-yloxy)benzoic acid with thionyl chloride to form the corresponding acyl chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzamide is treated with 2-chlorobenzyl chloride in the presence of a base.

    Attachment of the Tetrahydrothiophene Group: The tetrahydrothiophene group can be introduced through a cyclization reaction involving a suitable diene and a sulfur source, followed by oxidation to form the 1,1-dioxide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and benzamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(methoxy)benzamide
  • N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(ethoxy)benzamide

Uniqueness

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for further study.

Properties

Molecular Formula

C21H24ClNO4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H24ClNO4S/c1-15(2)27-19-9-7-16(8-10-19)21(24)23(18-11-12-28(25,26)14-18)13-17-5-3-4-6-20(17)22/h3-10,15,18H,11-14H2,1-2H3

InChI Key

RJVKSXDCMORVFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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